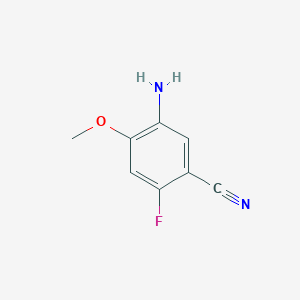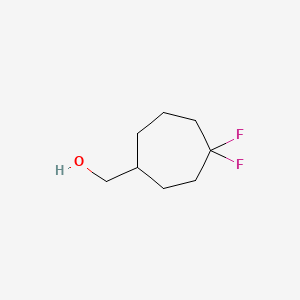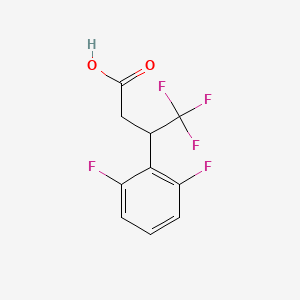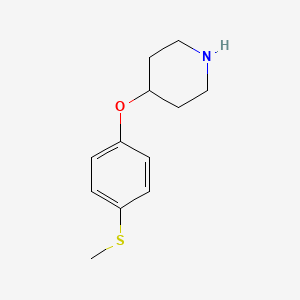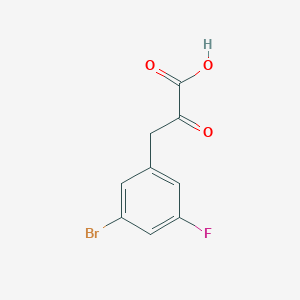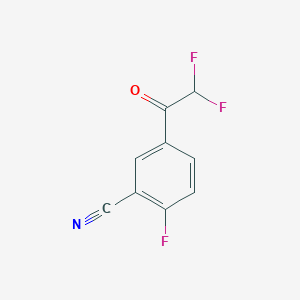![molecular formula C10H10F3NO2 B13592632 Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is a compound that features a glycine backbone with a trifluoromethyl-substituted phenyl group attached to the nitrogen atom. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of glycine derivatives with trifluoromethyl-substituted benzyl halides. One common method includes the use of N-protected glycine, which is then deprotected after the substitution reaction . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the molecule . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-[2-formyl-4-(trifluoromethyl)phenyl]-N-methyl-
- Glycine, N-(2,3,4-trifluorobenzoyl)-, methyl ester
- ®-N-[3-(4’-fluorophenyl)-3-(4’-phenyl-phenoxy)propyl]-sarcosine
Uniqueness
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
2-[[4-(trifluoromethyl)phenyl]methylamino]acetic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-7(2-4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Clé InChI |
PWHUOSWTEIHEEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


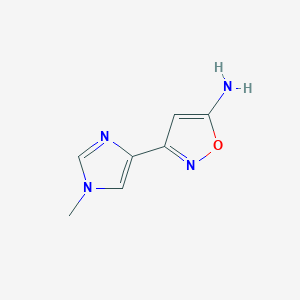
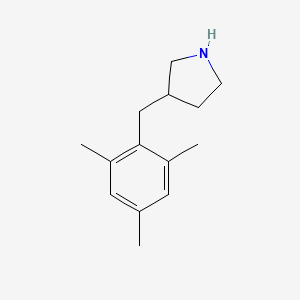
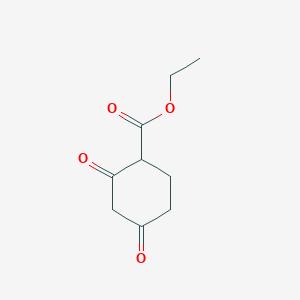
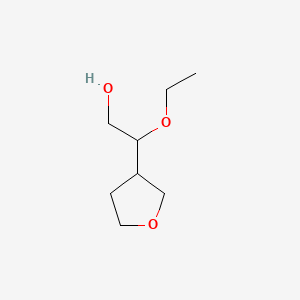
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
